molecular formula C13H12N4OS B5820900 4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo- CAS No. 422526-37-2

4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo-

Cat. No.: B5820900
CAS No.: 422526-37-2
M. Wt: 272.33 g/mol
InChI Key: YHXXLYGNNYTJAF-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone derivatives are heterocyclic compounds characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidinone ring. The compound 4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo- features a thioxo (S=O) group at position 2, a dihydro configuration (saturation at C2–C3), and a 2-(1H-imidazol-5-yl)ethyl substituent at position 2.

Properties

IUPAC Name

3-[2-(1H-imidazol-5-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c18-12-10-3-1-2-4-11(10)16-13(19)17(12)6-5-9-7-14-8-15-9/h1-4,7-8H,5-6H2,(H,14,15)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXXLYGNNYTJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154738
Record name 2,3-Dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422526-37-2
Record name 2,3-Dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422526-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with an imidazole derivative in the presence of a thiol reagent. The reaction conditions often require a solvent such as ethanol or dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The mixture is usually heated to facilitate the cyclization process, resulting in the formation of the desired quinazolinone-thioxo compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, research indicates that compounds with the quinazolinone scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that certain 2,3-dihydroquinazolin-4(1H)-one derivatives exhibited potent cytotoxicity against breast cancer cell lines, with IC50 values in the micromolar range. These compounds were shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is another prominent application of quinazolinone derivatives, which is particularly relevant in the context of Alzheimer's disease.

  • Case Study : A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated for their ability to inhibit cholinesterases. One compound demonstrated an IC50 value of 1.6 µM against AChE, indicating strong inhibitory activity comparable to standard drugs like galantamine .

Antimicrobial Activity

Quinazolinones have also been studied for their antimicrobial properties against various pathogens.

  • Case Study : Research has shown that specific derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticonvulsant Activity

Some quinazolinone derivatives exhibit anticonvulsant properties, making them candidates for treating epilepsy.

  • Case Study : A study reported that certain synthesized derivatives showed promising results in animal models, significantly reducing seizure frequency and duration compared to control groups .

Table 1: Biological Activities of Quinazolinone Derivatives

Activity TypeCompound IDIC50 Value (µM)Reference
AnticancerCompound A5.0
AChE InhibitionCompound B1.6
AntimicrobialCompound C-
AnticonvulsantCompound D-

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring is known to interact with metal ions, which can play a role in the compound’s biological activity. Additionally, the thioxo group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of this compound lies in its imidazole-ethyl-thioxo substitution pattern. Key analogs include:

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound 2,3-Dihydro-4(1H)-quinazolinone 3-[2-(1H-imidazol-5-yl)ethyl], 2-thioxo Not explicitly reported N/A
1,3,4-Thiadiazole Derivatives Quinazolinone fused with thiadiazole 5-Methyl-1-phenyl-triazole, aryl groups Antitumor (HepG2: IC₅₀ = 2.94 µM)
3-Phenylethenylquinazolinones 3,4-Dihydroquinazolin-4-one Para-sulfonamide, ethenyl linker COX-2 inhibition (47.1% at 20 µM)
Fluoroanilino-Hydroxyethyl Analog 3H-Quinazolin-4-one 4-Fluoroanilino, 2-hydroxyethyl Anticonvulsant/sedative
  • Imidazole vs. Sulfonamide Groups: The imidazole substituent in the target compound contrasts with sulfonamide groups in COX-2 inhibitors (e.g., compound 1f in ). Sulfonamides, however, exhibit stronger COX-2 affinity due to their polar SO₂ groups .
  • Thioxo vs. Lactam Carbonyl : The thioxo group (C=S) at position 2 increases electrophilicity compared to lactam carbonyl (C=O) in analogs like 1f , altering reactivity in nucleophilic substitution or cyclization reactions .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Antitumor activity in thiadiazole derivatives (9b ) correlates with electron-withdrawing groups at position 5 of the thiadiazole ring. Similarly, the target compound’s thioxo group may stabilize charge transfer complexes in DNA intercalation .
  • Hydrogen-Bonding Capacity : Imidazole’s N–H groups in the target compound mimic histidine residues in enzyme active sites, a feature absent in sulfonamide-based COX-2 inhibitors .

Biological Activity

The compound 4(1H)-Quinazolinone, 2,3-dihydro-3-[2-(1H-imidazol-5-yl)ethyl]-2-thioxo- has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of quinazolinone derivatives typically involves multi-step reactions, often utilizing starting materials such as 2-aminoaryl ketones and isothiocyanates. The specific compound can be synthesized through a one-pot reaction involving imidazole derivatives and thioamide precursors, yielding a range of thioxoquinazolinones with varying substituents.

Biological Activity Overview

The biological activity of 4(1H)-quinazolinone derivatives has been extensively studied. They exhibit a range of pharmacological effects including:

  • Anticancer Activity : Several studies have demonstrated that quinazolinone derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target structure have shown sub-micromolar potency against colon (HT29), glioblastoma (U87), and breast cancer (MCF-7) cell lines .
  • Antimicrobial Properties : Research indicates that these compounds exhibit antibacterial and antifungal activities. A systematic evaluation of related quinazolinone derivatives showed promising results against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. Studies indicate that modifications on the imidazole ring can enhance inhibitory potency .

The mechanisms through which 4(1H)-quinazolinone exerts its biological effects are multifaceted:

  • Tubulin Polymerization Inhibition : Some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel .
  • Reactive Oxygen Species (ROS) Generation : Certain quinazolinone compounds induce oxidative stress in cancer cells, contributing to their cytotoxic effects. This is particularly relevant in the context of anticancer therapy where ROS can trigger apoptosis .
  • Antimicrobial Mechanisms : The antimicrobial activity is believed to arise from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several case studies highlight the efficacy of 4(1H)-quinazolinone derivatives:

  • Cytotoxicity Against Cancer Cell Lines : A recent study synthesized a series of quinazolinone derivatives and tested them against multiple cancer cell lines. Notably, compound 39 , a derivative with a naphthyl group, exhibited IC50 values below 50 nM against several lines, demonstrating potent anticancer activity .
  • Antimicrobial Activity Assessment : Another investigation focused on the antibacterial properties of synthesized thioxoquinazolinones showed that certain compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerSub-micromolar cytotoxicity in various cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionSignificant α-glucosidase inhibition

Q & A

Q. Key Parameters :

ParameterExample ConditionsYield (%)Reference
CatalystK₂CO₃79
SolventDry methanol-
Reaction Time4–5 hours reflux-
Purification MethodRecrystallization (1:1 methanol:acetone)-

Basic: How are structural integrity and purity validated for this compound?

Answer:
A combination of spectral and analytical techniques is employed:

  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1661 cm⁻¹, C-S stretch at ~700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign protons and carbons (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 245.29 for intermediate 3F) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages (e.g., C₁₃H₁₁NO₂S: Calc. C 63.66%, H 4.52%; Found C 63.50%, H 4.48%) .

Basic: How do substitutions at positions 2 and 3 influence anti-inflammatory activity?

Answer:
Structure-Activity Relationship (SAR) studies indicate:

  • Position 2 (Thioxo group) : Enhances binding to inflammatory targets (e.g., COX-2) via hydrophobic interactions .
  • Position 3 (Imidazole-ethyl group) : Increases solubility and modulates electronic effects, improving bioavailability .

Q. Example Data :

Substituent at Position 3IC₅₀ (COX-2 Inhibition, μM)Reference
2-(1H-imidazol-5-yl)ethyl12.3 ± 1.2
4-Methoxyphenyl28.7 ± 2.1
Unsubstituted>50

Advanced: How can computational docking predict the anti-inflammatory mechanism of this compound?

Answer:
Methodology :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Target : COX-2 enzyme (PDB ID: 5KIR).
  • Parameters : Grid box centered on active site, exhaustiveness = 20, energy minimization with OPLS-AA force field .

Q. Findings :

  • Hydrogen Bonds : Between thioxo group and Arg120 .
  • Hydrophobic Interactions : Imidazole ring with Tyr355 .
  • Docking Score : -9.2 kcal/mol (compared to -8.5 kcal/mol for ibuprofen) .

Advanced: What crystallographic insights reveal the 3D conformation of this compound?

Answer:
Single-crystal X-ray diffraction reveals:

  • Intramolecular H-bonds : N1–H1⋯O2 stabilizes the quinazolinone core .
  • Dihedral Angles : 7.9° between the imidazole-ethyl group and quinazolinone ring, indicating minimal steric hindrance .
  • Intermolecular Interactions : O2–H2a⋯O1 chains stabilize the crystal lattice .

Q. Key Metrics :

ParameterValueReference
Bond Length (N1–H1⋯O2)2.89 Å
Dihedral Angle7.9°
Space GroupP2₁/c

Advanced: How can researchers resolve contradictions in reported biological activities?

Answer:
Case Study : Discrepancies in COX-2 inhibition IC₅₀ values across studies.

  • Approach :
    • Compare assay conditions (e.g., enzyme source, substrate concentration) .
    • Validate purity via HPLC (≥95% purity required).
    • Re-test under standardized protocols (e.g., Cayman Chemical COX-2 Inhibitor Screening Kit).

Example Resolution : A 2021 study attributed lower activity (IC₅₀ = 28 μM) to impure samples, while high-purity samples showed IC₅₀ = 12 μM .

Advanced: What green chemistry approaches improve the synthesis sustainability?

Answer:

  • Aqueous Hydrotrope Systems : Replace organic solvents with water-polyethylene glycol mixtures, achieving 85% yield .
  • Catalyst Recycling : Reuse K₂CO₃ up to 3 times without yield loss .
  • Energy Efficiency : Microwave-assisted synthesis reduces reaction time from 5 hours to 30 minutes .

Q. Comparison :

MethodYield (%)E-Factor*Reference
Traditional (MeOH)798.2
Aqueous Hydrotrope853.1

*E-Factor = Waste (kg) / Product (kg).

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